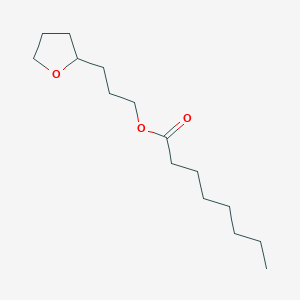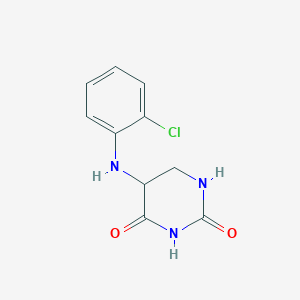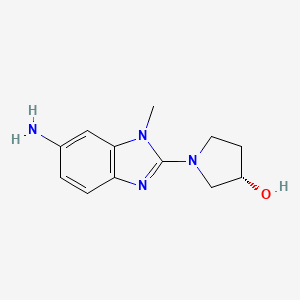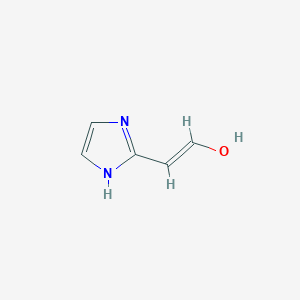
3-(Tetrahydrofuran-2-yl)propyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydrofuran-2-yl)propyl octanoate is an organic compound characterized by the presence of a tetrahydrofuran ring attached to a propyl chain, which is further esterified with octanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl octanoate typically involves the esterification of 3-(Tetrahydrofuran-2-yl)propanol with octanoic acid. The reaction can be catalyzed by acidic or basic catalysts, with sulfuric acid or p-toluenesulfonic acid being common choices. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process, allowing for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tetrahydrofuran-2-yl)propyl octanoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 3-(Tetrahydrofuran-2-yl)propanol.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydrofuran-2-yl)propyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active alcohol and octanoic acid, which may exert their effects through different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Tetrahydrofuran-2-yl)propyl acetate
- 3-(Tetrahydrofuran-2-yl)propyl butyrate
- 3-(Tetrahydrofuran-2-yl)propyl hexanoate
Uniqueness
3-(Tetrahydrofuran-2-yl)propyl octanoate is unique due to its longer alkyl chain compared to similar compounds. This structural feature can influence its physical properties, such as solubility and melting point, as well as its biological activity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
5451-26-3 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
3-(oxolan-2-yl)propyl octanoate |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-11-15(16)18-13-8-10-14-9-7-12-17-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
KVUNWOCBMHOMRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCCCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)





![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)



